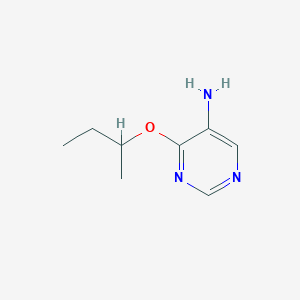

4-(Butan-2-yloxy)pyrimidin-5-amine

CAS No.:

Cat. No.: VC17502842

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 4-butan-2-yloxypyrimidin-5-amine |

| Standard InChI | InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3 |

| Standard InChI Key | JCERVZJAAYZHJC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)OC1=NC=NC=C1N |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The molecular formula of 4-(butan-2-yloxy)pyrimidin-5-amine is C₈H₁₃N₃O, with a molecular weight of 179.21 g/mol. Its structure comprises a pyrimidine core substituted with a butan-2-yloxy group (–O–CH(CH₂CH₃)₂) at position 4 and an amine (–NH₂) at position 5 (Figure 1) . The butan-2-yloxy group introduces a branched alkyl ether moiety, enhancing lipophilicity compared to linear alkoxy substituents.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 179.21 g/mol |

| SMILES | CC(C)COc1ncnc1N |

| Predicted LogP (Lipophilicity) | ~1.8 (estimated via analogs) |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 4 (N, O) |

The SMILES string CC(C)COc1ncnc1N confirms the connectivity, while the InChIKey (unreported for this compound) would encode stereochemical and isotopic details. The absence of stereocenters in the butan-2-yloxy group simplifies its synthesis and analysis .

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for 4-(butan-2-yloxy)pyrimidin-5-amine are unavailable, structural analogs like 2-(butan-2-yl)pyrimidin-5-amine (CID 62313785) exhibit CCS values of 132.5–144.7 Ų for various adducts (Table 2) . The oxygen atom in the butan-2-yloxy group may slightly increase polarity, reducing CCS compared to alkyl-substituted analogs.

Table 2: Comparative CCS Predictions for Pyrimidinamine Analogs

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 152.11823 | 132.5 |

| [M+Na]+ | 174.10017 | 144.7 |

| [M+NH₄]+ | 169.14477 | 140.4 |

Spectral Data

-

¹H NMR: Expected signals include a singlet for the NH₂ group (δ ~5.5 ppm), a multiplet for the pyrimidine H-6 proton (δ ~8.2 ppm), and resonances for the butan-2-yloxy methyl/ethyl groups (δ 1.0–1.5 ppm).

-

¹³C NMR: The pyrimidine carbons would appear at δ ~155–160 ppm (C-4, C-5), with the ether oxygen deshielding adjacent carbons (δ ~70 ppm) .

Biological and Industrial Relevance

Pesticidal Activity (Inferred from Analogs)

Pyrimidinamine derivatives demonstrate broad-spectrum bioactivity. For instance, fluorinated pyrimidin-4-amine compounds exhibit insecticidal and fungicidal effects against Mythimna separata and Pseudoperonospora cubensis, with LC₅₀ values as low as 3.57 mg/L . Although 4-(butan-2-yloxy)pyrimidin-5-amine lacks direct activity data, its structural similarity suggests potential utility in agrochemical design, particularly if functionalized with electronegative groups (e.g., halogens) .

Research Gaps and Future Directions

-

Synthetic Optimization: Develop scalable routes using modern C–N coupling methodologies.

-

Bioactivity Screening: Prioritize insecticidal, fungicidal, and antibacterial assays based on analog efficacy .

-

Computational Modeling: Perform molecular docking against acetylcholinesterase (AChE) or bacterial targets to predict binding modes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume